molecular formula C22H27N3O2S2 B2451580 N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide CAS No. 1260937-03-8

N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide

Cat. No.: B2451580
CAS No.: 1260937-03-8
M. Wt: 429.6
InChI Key: RZROZGTVOHTFEX-UHFFFAOYSA-N
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Description

N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide is a useful research compound. Its molecular formula is C22H27N3O2S2 and its molecular weight is 429.6. The purity is usually 95%.
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Properties

IUPAC Name

N-butyl-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S2/c1-5-7-9-24(6-2)19(26)14-29-22-23-18-8-10-28-20(18)21(27)25(22)17-12-15(3)11-16(4)13-17/h8,10-13H,5-7,9,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZROZGTVOHTFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a butyl and ethylacetamide substituent. Its molecular formula is C18H24N2O2SC_{18}H_{24}N_2O_2S, and it has a molecular weight of approximately 336.46 g/mol. The structural complexity suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated the compound's potential as an anticancer agent. A notable case study involved screening this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against these cancer types.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Induction of apoptosis via caspase activation
A5494.8Inhibition of proliferation through cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells through the activation of caspases, which are crucial for the apoptotic pathway.
  • Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S checkpoint, leading to inhibited proliferation.
  • Antimicrobial Action : The exact mechanism against bacteria is still under investigation; however, it is hypothesized that it disrupts bacterial cell wall synthesis.

Study on Anticancer Efficacy

A recent publication detailed a study where this compound was tested in vivo using xenograft models of breast cancer. The findings revealed that treatment with the compound significantly reduced tumor size compared to control groups. Histological analysis showed increased apoptosis in treated tumors.

Study on Antimicrobial Properties

Another study focused on evaluating the antimicrobial effects of this compound against clinical isolates of bacteria. The results indicated that the compound not only inhibited bacterial growth but also displayed synergistic effects when combined with standard antibiotics like amoxicillin.

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